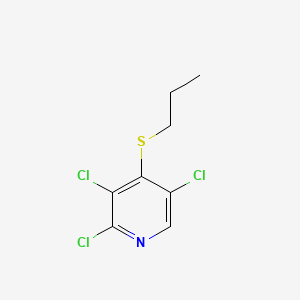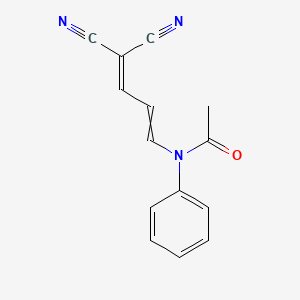
Theophylline, 8-(o-chloroanilino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline itself is a methylxanthine drug used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The addition of the o-chloroanilino group modifies its properties, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of Theophylline, 8-(o-chloroanilino)- typically involves the chlorination of theophylline at the 8th position. One common method uses N-chlorosuccinimide as the chlorinating agent, which is preferred over chlorine gas due to its lower toxicity and environmental impact . The reaction is carried out in an aqueous phase, which further enhances the safety and environmental friendliness of the process. The yield of this method is reported to be between 88-90%, with a high purity of over 99% .
Analyse Des Réactions Chimiques
Theophylline, 8-(o-chloroanilino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a wide range of substituted theophylline derivatives.
Applications De Recherche Scientifique
Theophylline, 8-(o-chloroanilino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various theophylline derivatives.
Biology: The compound is studied for its effects on cellular processes, particularly those involving adenosine receptors.
Industry: It is used in the development of pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
Theophylline, 8-(o-chloroanilino)- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and improved airflow in the lungs . Additionally, it blocks adenosine receptors, which contributes to its bronchodilator and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Theophylline, 8-(o-chloroanilino)- is similar to other methylxanthine derivatives such as:
Theophylline: The parent compound, primarily used as a bronchodilator.
Caffeine: Another methylxanthine with stimulant properties.
Theobromine: Found in chocolate, with mild stimulant and diuretic effects.
What sets Theophylline, 8-(o-chloroanilino)- apart is its specific modification with the o-chloroanilino group, which can alter its pharmacokinetic and pharmacodynamic properties, making it a unique compound for research and potential therapeutic applications .
Propriétés
| 5429-34-5 | |
Formule moléculaire |
C13H12ClN5O2 |
Poids moléculaire |
305.72 g/mol |
Nom IUPAC |
8-(2-chloroanilino)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H12ClN5O2/c1-18-10-9(11(20)19(2)13(18)21)16-12(17-10)15-8-6-4-3-5-7(8)14/h3-6H,1-2H3,(H2,15,16,17) |
Clé InChI |
WNYQXOIYVOXWAJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B13752002.png)


![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)
